N-cyclohexyl-1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
N-cyclohexyl-1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS: 1179435-36-9) is a pyrazolo[3,4-b]pyridine derivative characterized by a carboxamide functional group at position 4, a cyclohexyl substituent on the carboxamide nitrogen, an isopropyl group at position 1, and a methyl group at position 5. The structural rigidity imparted by the pyrazolo[3,4-b]pyridine core, combined with substituent diversity, allows for tailored physicochemical and biological properties .
Properties
Molecular Formula |
C17H24N4O |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
N-cyclohexyl-6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H24N4O/c1-11(2)21-16-15(10-18-21)14(9-12(3)19-16)17(22)20-13-7-5-4-6-8-13/h9-11,13H,4-8H2,1-3H3,(H,20,22) |
InChI Key |
MOHHQWXEAZPJIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C(C)C)C(=O)NC3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Condensation of 1-Isopropyl-5-Aminopyrazole with 4-Methyl-2,4-Diketoester
A foundational method involves reacting 1-isopropyl-5-aminopyrazole with 4-methyl-2,4-diketoester under basic conditions (e.g., sodium butylate) to form the pyrazolo[3,4-b]pyridine core. This step installs the methyl group at position 6 and an ethyl ester at position 4.
Reaction Conditions
Alternative Route: Hydrazone Formation
In some cases, hydrazones derived from ketones (e.g., 3-hydrazinopropionitrile) are cyclized to generate the pyrazole intermediate before condensation.
Amidation at Position 4
The ethyl ester at position 4 is hydrolyzed to a carboxylic acid, followed by coupling with cyclohexylamine.
Hydrolysis of Ethyl Ester
The ester is hydrolyzed under acidic (HCl) or basic (NaOH) conditions to yield the carboxylic acid.
Hydrolysis Conditions
Carboxamide Formation
The carboxylic acid is activated (e.g., via oxalyl chloride) and reacted with cyclohexylamine. Alternatively, coupling agents like DCC/HOBt or EDCl/HOAt are used to facilitate amide bond formation.
Coupling Reaction
| Component | Details |
|---|---|
| Activator | Oxalyl chloride or EDCl/HOAt |
| Base | Triethylamine or NaHCO₃ |
| Solvent | Dichloromethane or DMF |
| Temperature | 0–25°C, 12–24 hours |
| Yield | 70–82% |
Optimization and Challenges
Regioselectivity in Alkylation
N1-alkylation must be carefully controlled to avoid N2 byproducts. Polar aprotic solvents (e.g., DMF) and excess alkylating agent improve selectivity.
Purity and Diastereomer Separation
Chromatography (silica gel, eluent: hexane/EtOAc) or recrystallization (ethanol/water) is used to isolate the final product. Diastereomeric byproducts, if any, are resolved via fractional crystallization.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Crystal structures confirm the planar pyrazolo[3,4-b]pyridine core and equatorial cyclohexyl conformation.
Comparative Methods
| Method | Advantages | Limitations |
|---|---|---|
| Condensation (Route 1) | High yield, scalable | Requires harsh bases |
| Suzuki Coupling | Versatile for aryl groups | Unsuitable for alkyl substituents |
| Direct Amidation | Avoids acid chloride intermediates | Lower yields with bulky amines |
Industrial-Scale Considerations
Large-scale synthesis employs continuous flow reactors for condensation steps, reducing reaction times by 50% compared to batch processes. Green chemistry principles favor water-ethanol mixtures over DCM.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
N-cyclohexyl-1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-cyclohexyl-1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyrazolo[3,4-b]pyridine derivatives, focusing on substituent variations and their hypothetical impacts.
Structural Variations and Substituent Analysis
Table 1 summarizes key structural differences among selected analogs:
Key Observations and Hypothetical Impacts
Substituent Effects at Position 1
- 4-Fluorophenyl (938001-13-9) : The aromatic fluorine may engage in hydrophobic or halogen-bonding interactions with target proteins, improving binding affinity. However, the phenyl group increases planarity, which could reduce solubility compared to aliphatic substituents .
- Cyclopentyl () : Smaller than cyclohexyl, cyclopentyl may reduce steric hindrance, allowing better fit in hydrophobic binding pockets.
Substituent Effects at Position 6
- Methyl (Target): A small, non-polar group that minimally disrupts the core structure’s electronic profile.
- Cyclopropyl (938001-13-9) : Introduces ring strain, which may enhance reactivity or alter binding kinetics through unique van der Waals interactions .
- 4-Methoxyphenyl () : The methoxy group’s electron-donating nature could stabilize aromatic interactions or hydrogen bonding, while the phenyl ring adds bulk and lipophilicity.
Functional Group at Position 4
- Carboxamide vs. Ester : The target’s carboxamide (vs. methyl ester in 938001-13-9) offers hydrogen-bonding capability, critical for target engagement. Esters are more metabolically labile, suggesting the target compound may exhibit better metabolic stability .
- 3-Pyridylmethyl () : The basic nitrogen in the pyridine ring could enhance solubility in acidic environments (e.g., lysosomes) or participate in cation-π interactions.
Additional Features
- 3-Methyl Group (938001-13-9, ) : A methyl group at position 3 may shield the core from oxidative metabolism, improving half-life.
Biological Activity
N-cyclohexyl-1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS Number: 1179435-36-9) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 300.4 g/mol. The compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities.
Research indicates that compounds within the pyrazolo[3,4-b]pyridine class often exhibit their biological effects through the inhibition of specific kinases and modulation of cellular pathways associated with cancer proliferation and inflammation.
- Kinase Inhibition : Pyrazolo compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. For instance, studies have demonstrated that certain pyrazolo derivatives can inhibit CDK9, leading to reduced RNA polymerase II transcription and subsequent apoptosis in cancer cells .
- Anti-inflammatory Effects : Some studies suggest that pyrazolo derivatives can modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases .
Antitumor Activity
Several studies have assessed the antitumor activity of pyrazolo derivatives similar to this compound:
- Cell Line Studies : In vitro assays have shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For example:
Inhibition of Specific Pathways
The compound's structure suggests potential interactions with key signaling pathways involved in cancer progression:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
